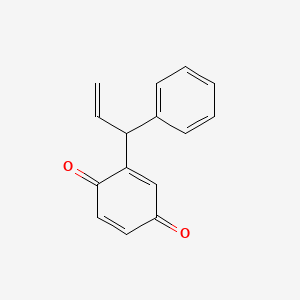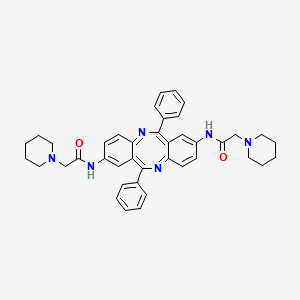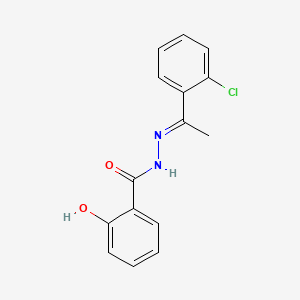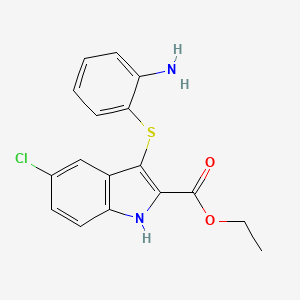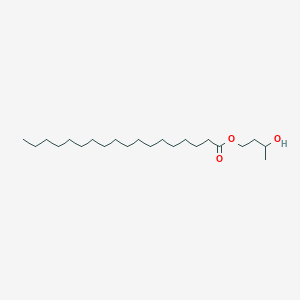
Sodium bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) is a complex organic compound It is characterized by its intricate structure, which includes a cobaltate core surrounded by various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) typically involves multiple steps. The process begins with the preparation of the azo compound, which is then complexed with cobalt ions. The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo group, potentially leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cobalt, while reduction could produce amines from the azo group.
Wissenschaftliche Forschungsanwendungen
Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, aiding in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including dyes and pigments, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include oxidative stress and signal transduction mechanisms, which are critical in many cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
- Sodium bis[2-(3-chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-3H-pyrazol-3-onato(2-)]chromate(1-)
Uniqueness
Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) is unique due to its specific cobaltate core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific catalytic or biological activities.
Eigenschaften
CAS-Nummer |
85168-70-3 |
|---|---|
Molekularformel |
C34H30CoN8NaO8S2- |
Molekulargewicht |
824.7 g/mol |
IUPAC-Name |
sodium;cobalt;4-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C17H15N4O4S.Co.Na/c2*1-11-16(17(23)21(20-11)12-6-4-3-5-7-12)19-18-14-10-13(26(2,24)25)8-9-15(14)22;;/h2*3-10,22H,1-2H3;;/q2*-1;;+1 |
InChI-Schlüssel |
ZYGPHOAKLVASKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.[Na+].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


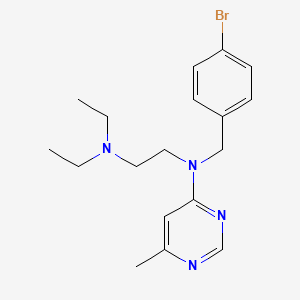

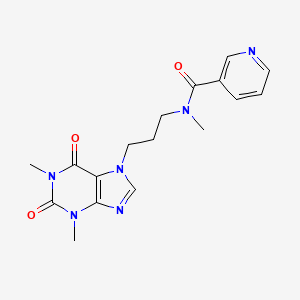
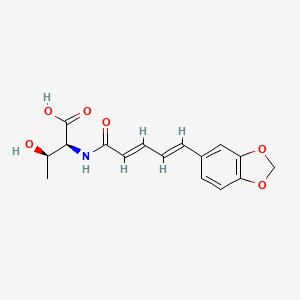
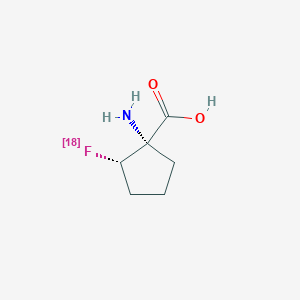
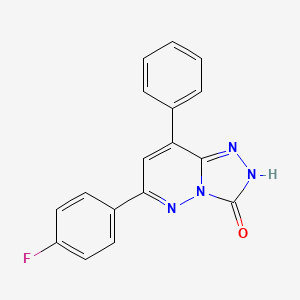
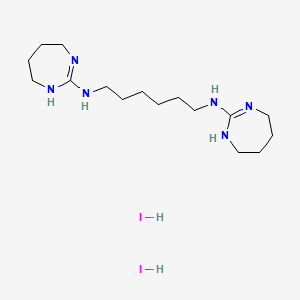
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)
